

Molecular weight and formula of cholesteryl propionate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl propionate

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An In-Depth Technical Guide to Cholesteryl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological relevance of **cholesteryl propionate**, a significant cholesteryl ester. This document details its molecular characteristics, thermal behavior, and potential involvement in biological pathways, offering valuable insights for its application in research and drug development.

Core Molecular and Physical Properties

Cholesteryl propionate is an ester derivative of cholesterol, a ubiquitous and essential sterol in mammalian cell membranes. The addition of the propionate group modifies its physical properties, leading to its classification as a liquid crystal.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₅₀ O ₂	
Molecular Weight	442.72 g/mol	
CAS Number	633-31-8	
Melting Point	97-100 °C	
Boiling Point	493.26 °C (estimate)	
Density	0.9882 g/cm ³ (estimate)	

Thermal Transitions and Liquid Crystalline Behavior

Differential Scanning Calorimetry (DSC) has been instrumental in characterizing the thermotropic liquid crystalline behavior of **cholesteryl propionate**. These studies reveal distinct phase transitions upon heating and cooling.

Transition (Heating, 2.5 °C/min)	Temperature (°C)
Solid to Cholesteric	86.3
Cholesteric to Isotropic	90.0

Transition (Cooling, 2.5 °C/min)	Temperature (°C)
Isotropic to Cholesteric	80.5
Cholesteric to Smectic-I	69.6
Smectic-I to Smectic-II	61.5

These phase transitions are a hallmark of thermotropic liquid crystals, where the material exhibits intermediate phases (mesophases) between the solid and isotropic liquid states. The cholesteric phase, also known as the chiral nematic phase, is characterized by a helical arrangement of molecules. The smectic phases are more ordered, with molecules arranged in layers.^[1]

Experimental Protocols

General Synthesis of Cholesteryl Esters

While a specific protocol for **cholesteryl propionate** is not detailed in the provided literature, a general method for the synthesis of cholesteryl esters can be adapted. One common approach involves the cross-coupling of cholesterol with an appropriate acyl chloride.[\[2\]](#)[\[3\]](#)

Materials:

- Cholesterol
- Propionyl chloride
- A suitable base (e.g., sodium tert-butoxide)
- A palladium catalyst (e.g., PdCl₂(d^tbpf))
- Anhydrous solvent (e.g., 1,4-dioxane)
- Ethyl ether for filtration
- Celite

Procedure:

- To a clean, dry reaction vial, add cholesterol, sodium tert-butoxide, and the palladium catalyst.
- Add 1,4-dioxane to the vial via syringe.
- Add propionyl chloride to the reaction mixture.
- Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 100 °C) for a set time (e.g., 2 hours).[\[2\]](#)
- After cooling, filter the reaction mixture through a celite bed in a sintered funnel, washing with ethyl ether.

- The filtrate containing the **cholesteryl propionate** can then be concentrated under reduced pressure.
- Further purification can be achieved through recrystallization or chromatography.

Analysis and Purification

A variety of analytical techniques can be employed for the characterization and purification of **cholesteryl propionate** and other lipids.

Methods for Lipid Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization for volatile lipids.[\[4\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of lipid species.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
[\[4\]](#)[\[5\]](#)

Purification of Lipid Particles: A common method for purifying lipid particles from biological samples is ultracentrifugation.[\[6\]](#)

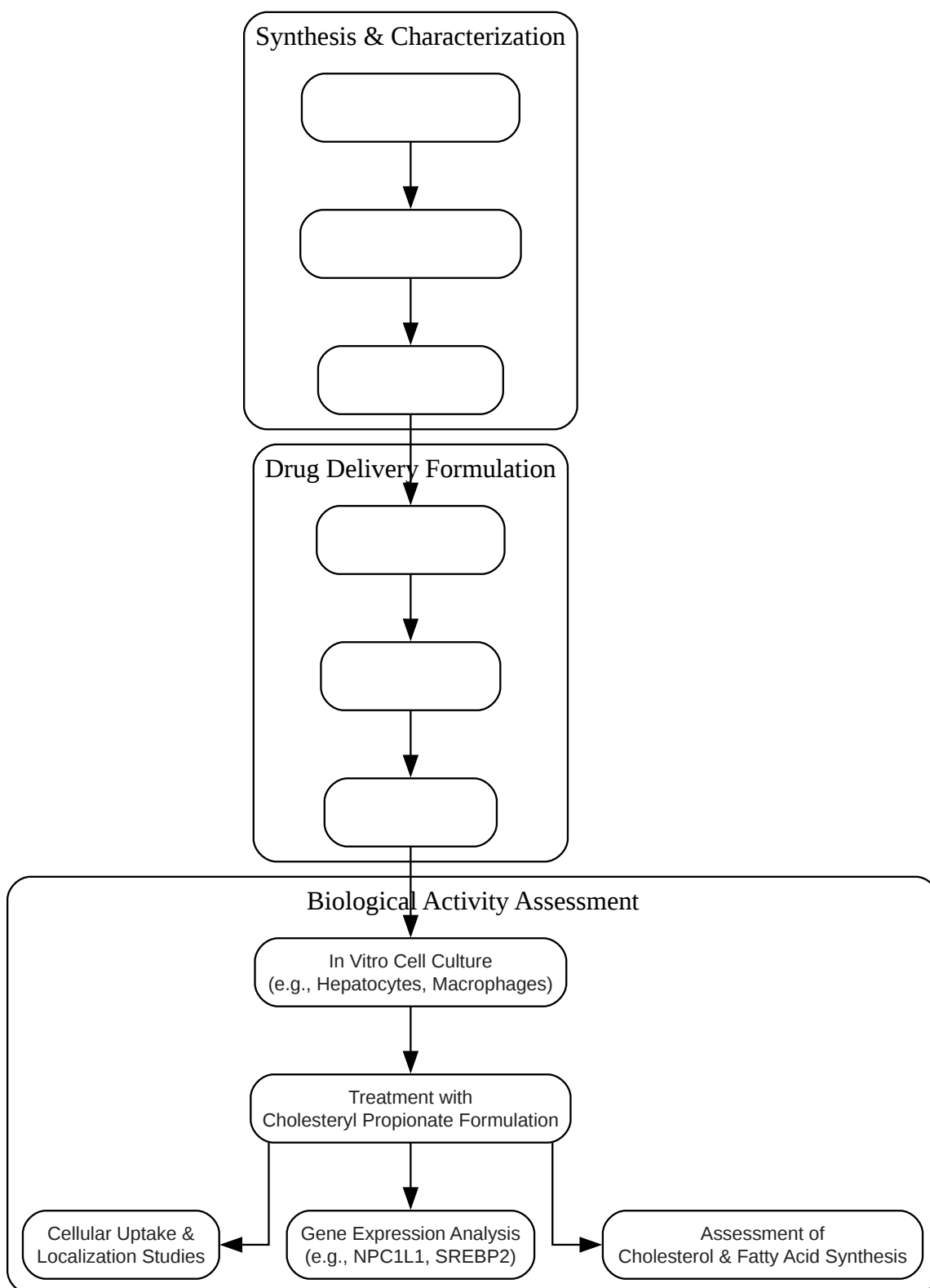
General Ultracentrifugation Protocol:

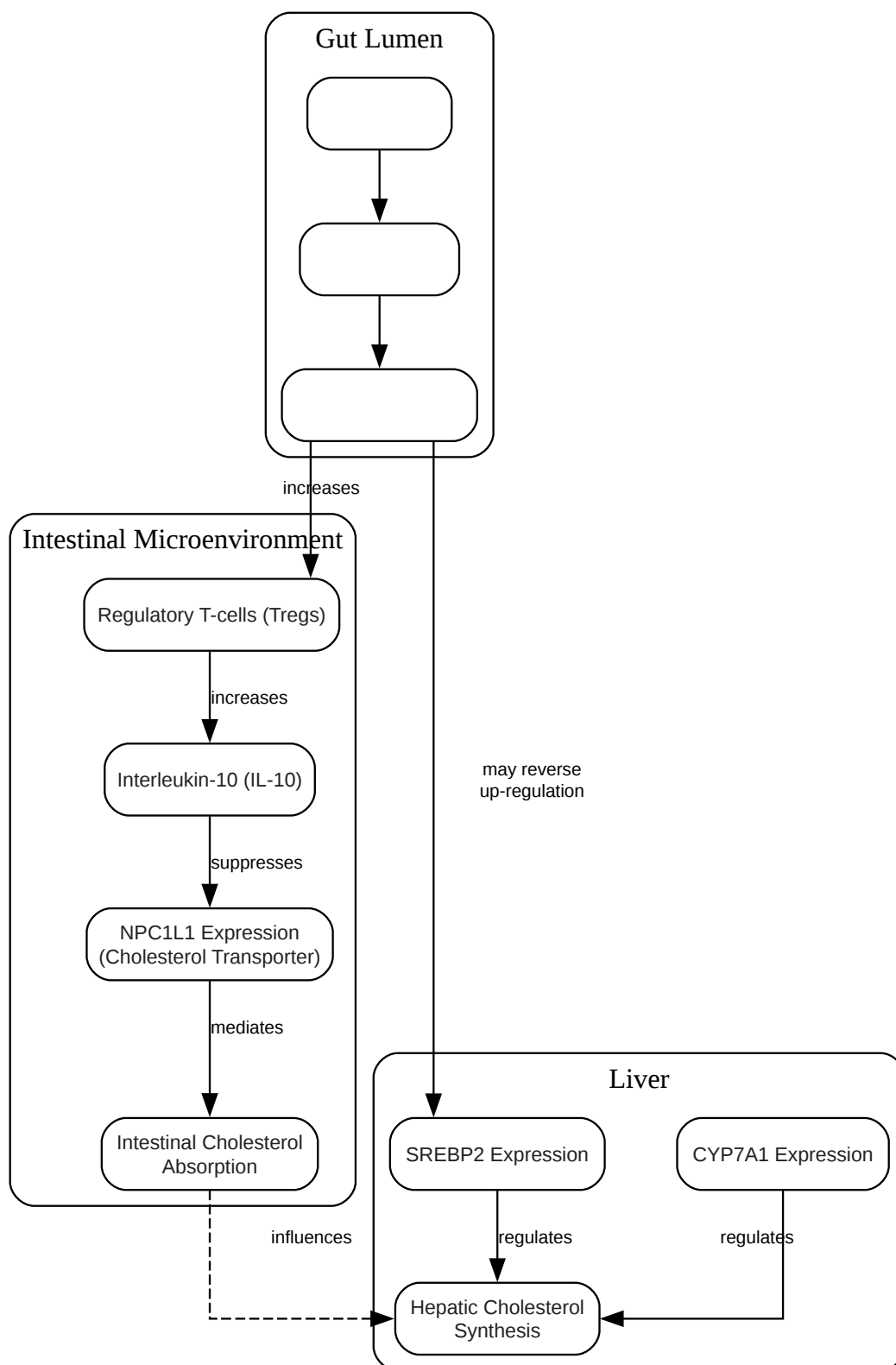
- Mix the plasma sample with a density gradient medium (e.g., Optiprep).
- Centrifuge at high speed (e.g., 543,000 x g) for several hours at a controlled temperature (e.g., 16 °C).
- Collect fractions from the top of the gradient.
- Analyze the fractions for cholesterol content using a suitable assay kit.[\[6\]](#)

Biological Significance and Potential Applications

While direct signaling pathways involving **cholesteryl propionate** are not extensively documented, the roles of its constituent parts—cholesterol and propionate—are well-established. Propionate, a short-chain fatty acid produced by gut microbiota, has been shown to influence cholesterol metabolism.^{[7][8]} Cholesterol and its derivatives are also crucial in drug delivery systems.^{[9][10][11][12]}

The following diagram illustrates a potential workflow for investigating the biological effects of **cholesteryl propionate**, drawing on its known properties and the biological activities of its components.





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- To cite this document: BenchChem. [Molecular weight and formula of cholesteryl propionate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213094#molecular-weight-and-formula-of-cholesteryl-propionate]

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